molecular formula C6H4ClF3N2O B582377 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine CAS No. 1346691-33-5

3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine

Cat. No.: B582377
CAS No.: 1346691-33-5
M. Wt: 212.556
InChI Key: JXLUXGPKQTUEJS-UHFFFAOYSA-N
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Description

3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine is a heterocyclic compound with the molecular formula C6H4ClF3N2O. It is characterized by the presence of a pyridazine ring substituted with a chloro group at the 3-position and a trifluoroethoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with 2,2,2-trifluoroethanol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: Used in the synthesis of novel materials with unique properties.

    Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.

    Industrial Applications: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups contribute to its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • 3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
  • 3,5-Bis(2,2,2-trifluoroethoxy)pyridazine

Comparison: Compared to similar compounds, 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-5-(2,2,2-trifluoroethoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-5-1-4(2-11-12-5)13-3-6(8,9)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLUXGPKQTUEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744926
Record name 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346691-33-5
Record name 3-Chloro-5-(2,2,2-trifluoroethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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